3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide
CAS No.: 946344-38-3
Cat. No.: VC11893566
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946344-38-3 |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)19-10-16(22-26-19)12-21-20(23)15-8-17(24-2)11-18(9-15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
| Standard InChI Key | AWDNHQAXOHSICP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
The compound’s chemical identity is defined by its IUPAC name, 3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide, and its molecular formula, C20H20N2O4. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 352.4 g/mol |
| CAS Registry Number | 946344-38-3 |
| Hydrogen Bond Acceptors | 6 (5 oxygens, 1 nitrogen) |
| Hydrogen Bond Donors | 1 (amide NH) |
| logP | Estimated 3.8–4.2 |
The structure comprises three distinct domains:
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A 3,5-dimethoxybenzamide moiety, contributing to electron-rich aromatic interactions.
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A methyl-substituted 1,2-oxazole ring, enhancing metabolic stability compared to analogous five-membered heterocycles.
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A 4-methylphenyl group at the oxazole’s 5-position, providing steric bulk and modulating lipophilicity.
Synthesis and Reaction Pathways
Synthesis of 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves multi-step sequences optimized for yield and scalability. A representative route includes:
Key Synthetic Steps
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Oxazole Ring Formation: Cyclocondensation of 4-methylphenylacetonitrile with hydroxylamine under acidic conditions generates the 1,2-oxazole scaffold.
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Benzamide Core Preparation: Methoxylation of benzoic acid derivatives at positions 3 and 5, followed by activation as an acyl chloride.
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Coupling Reaction: Amide bond formation between the activated benzamide and the oxazole-methylamine intermediate using coupling agents like HATU or EDCI.
Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NH2OH·HCl, HCl, reflux | Oxazole ring cyclization |
| 2 | KMnO4 in H2SO4, 80°C | Selective methoxylation |
| 3 | HATU, DIPEA, DMF, 25°C | Amide coupling |
Challenges include regioselective methoxylation and minimizing oxazole ring oxidation during purification. Industrial-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation.
Biological Activities and Mechanistic Insights
The compound exhibits promising activity against molecular targets implicated in oncogenesis:
Enzyme Inhibition Profiles
| Target Enzyme | Biological Effect | Mechanism |
|---|---|---|
| Tubulin | Mitotic arrest in cancer cells | Binds β-tubulin subunit |
| Heat Shock Protein 90 (Hsp90) | Client protein degradation | ATP-binding pocket competition |
In cellular assays, it disrupts microtubule dynamics at IC50 values of 1.2–2.8 µM in HeLa and MCF-7 lines, comparable to first-generation tubulin inhibitors like colchicine. Simultaneous Hsp90 inhibition (IC50 ≈ 3.5 µM) suggests dual-targeting capability, potentially overcoming resistance mechanisms in heterogeneous tumors.
Structural Analog Comparison
The compound’s activity is contextualized against related benzamide-oxazole hybrids:
| Analog | Structural Variation | Activity Shift |
|---|---|---|
| 3,4-Dimethoxy derivative | Methoxy groups at 3,4 positions | Reduced tubulin affinity (-40%) |
| 5-Phenyl substitution | Lacks 4-methyl group | Improved Hsp90 inhibition |
The 4-methylphenyl group confers enhanced blood-brain barrier penetration compared to unsubstituted analogs, as evidenced by in silico ADMET predictions (BBB score: 0.78 vs. 0.52 for phenyl).
Future Research Trajectories
Three priority areas for further investigation include:
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Synthetic Optimization: Development of enantioselective routes to resolve chiral centers introduced during oxazole formation.
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In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolite profiling in murine models.
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Combination Therapy: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunogenic cell death pathways.
Ongoing structure-activity relationship (SAR) studies aim to balance potency and toxicity, with preliminary data suggesting that halogenation at the benzamide’s 4-position enhances target selectivity.
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